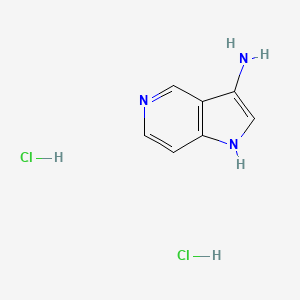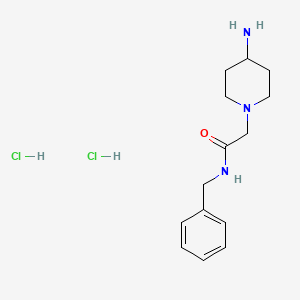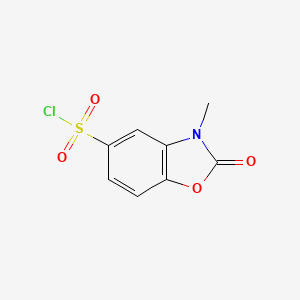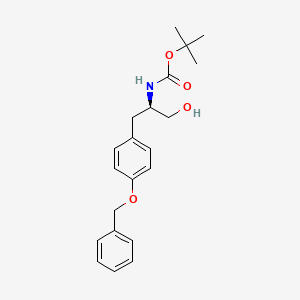
3-(3-Bromo-2-fluorophenyl)propanoic acid
Übersicht
Beschreibung
3-(3-Bromo-2-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 1261814-91-8 . It has a molecular weight of 247.06 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(3-Bromo-2-fluorophenyl)propanoic acid is1S/C9H8BrFO2/c10-7-3-1-2-6 (9 (7)11)4-5-8 (12)13/h1-3H,4-5H2, (H,12,13) . This indicates that the compound consists of a propanoic acid group attached to a bromo-fluorophenyl group . Physical And Chemical Properties Analysis
3-(3-Bromo-2-fluorophenyl)propanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Morpholine Derivatives : 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a similar bromo-fluorophenyl compound, showed promise for antidepressant activity, indicating the potential of 3-(3-Bromo-2-fluorophenyl)propanoic acid derivatives in neuropsychopharmacology (Yuan, 2012).
Resolution of Antiandrogens : The study of 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, closely related to 3-(3-Bromo-2-fluorophenyl)propanoic acid, provided insights into the resolution of nonsteroidal antiandrogens, crucial in medicinal chemistry (Tucker & Chesterson, 1988).
Biological Activities
Phytotoxic and Mutagenic Effects : Research involving cinnamic acid derivatives, closely related to 3-(3-Bromo-2-fluorophenyl)propanoic acid, showed phytotoxic and mutagenic effects on wheat, providing insights into environmental and agricultural impacts of such compounds (Jităreanu et al., 2013).
Anti-inflammatory Activity : β-Hydroxy-β-arylpropanoic acids, structurally similar to 3-(3-Bromo-2-fluorophenyl)propanoic acid, demonstrated significant anti-inflammatory activity, suggesting the potential therapeutic applications of related compounds (Dilber et al., 2008).
Chemical Structure and Analysis
Molecular Docking Studies : For compounds similar in structure to 3-(3-Bromo-2-fluorophenyl)propanoic acid, molecular docking experiments have been used to identify potential COX-2 inhibitors, indicating the relevance of these compounds in drug design (Dilber et al., 2008).
Fluorescent Amino Acid Incorporation : Studies on the biosynthetic incorporation of fluorophores into proteins, using compounds structurally similar to 3-(3-Bromo-2-fluorophenyl)propanoic acid, have opened new avenues in studying protein structure and function (Summerer et al., 2006).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(3-bromo-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHCORUZVGKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729503 | |
| Record name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-fluorophenyl)propanoic acid | |
CAS RN |
1261814-91-8 | |
| Record name | 3-(3-Bromo-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromo-2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















